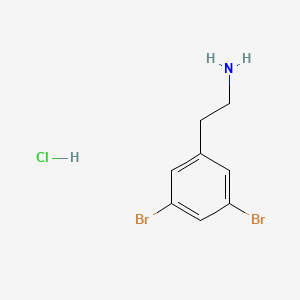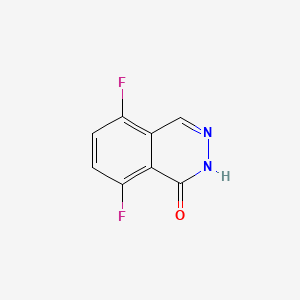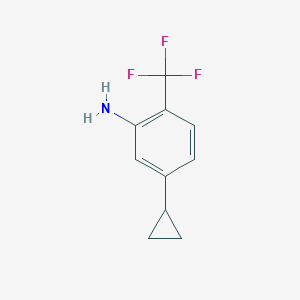
5-Cyclopropyl-2-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropyl-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aniline in the presence of a palladium catalyst . The reaction conditions often include mild temperatures and the use of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Cyclopropyl-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the aniline ring can yield nitro derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropyl-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropyl-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating its biological effects.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)aniline: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
5-Cyclopropyl-2-methylaniline: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.
5-Cyclopropyl-2-chloroaniline:
Uniqueness: 5-Cyclopropyl-2-(trifluoromethyl)aniline is unique due to the combined presence of both cyclopropyl and trifluoromethyl groups, which confer distinct chemical properties and enhance its versatility in various applications. The trifluoromethyl group, in particular, is known for its ability to improve the metabolic stability and bioavailability of pharmaceutical compounds .
Propiedades
Fórmula molecular |
C10H10F3N |
|---|---|
Peso molecular |
201.19 g/mol |
Nombre IUPAC |
5-cyclopropyl-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-3-7(5-9(8)14)6-1-2-6/h3-6H,1-2,14H2 |
Clave InChI |
HUFIBIMDEKAFLV-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


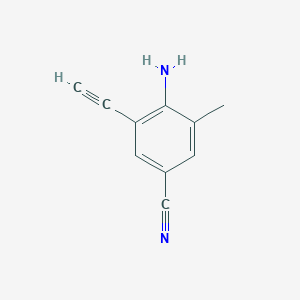
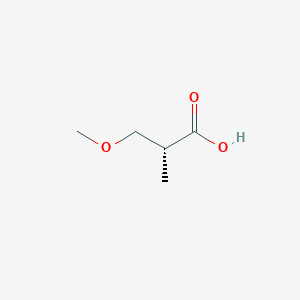
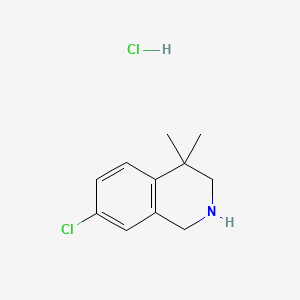
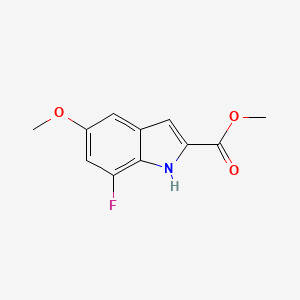
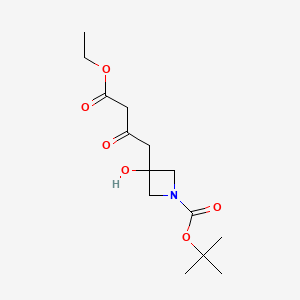
![4-[(Morpholin-4-yl)methyl]cyclohexan-1-ol](/img/structure/B13455512.png)
![5-bromo-4-chloro-7-(prop-2-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13455513.png)

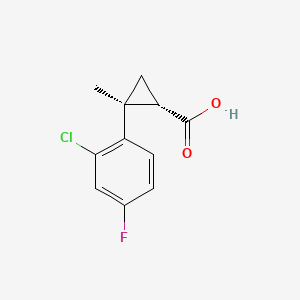
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
![N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
